N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, also known by its chemical formula C24H14FNO4, is a complex heterocyclic compound. Let’s break down its structure:
- The core of the molecule consists of a dihydropyridazine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
- The benzofuran moiety (a fused benzene and furan ring system) is attached to one side of the dihydropyridazine ring.
- On the other side, a benzoyl group (C6H5C(O)) and a fluorophenyl group (C6H4F) are linked.
Properties
Molecular Formula |
C26H16FN3O4 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C26H16FN3O4/c27-17-10-12-18(13-11-17)30-15-14-20(31)23(29-30)26(33)28-22-19-8-4-5-9-21(19)34-25(22)24(32)16-6-2-1-3-7-16/h1-15H,(H,28,33) |
InChI Key |
SNNPBABJXBAISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:
Benzofuran Synthesis: Start with 2-hydroxybenzaldehyde and an appropriate ketone (e.g., acetophenone) to form the benzofuran ring.
Dihydropyridazine Formation: Combine the benzofuran intermediate with an α,β-unsaturated ketone (such as acryloyl chloride) to form the dihydropyridazine ring.
Functional Group Modifications: Introduce the benzoyl and fluorophenyl groups using appropriate reagents.
Industrial Production: While laboratory-scale synthesis is well-documented, industrial production methods may involve more efficient and scalable processes. Unfortunately, specific industrial routes for this compound are not widely available in the literature.
Chemical Reactions Analysis
Oxidation: The benzofuran and dihydropyridazine rings can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the carbonyl group (benzoyl) or the double bond in the dihydropyridazine ring may occur.
Substitution: The fluorophenyl group is susceptible to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide).
Major Products: The specific products depend on reaction conditions and substituents. Oxidation may lead to ring-opening or functional group modifications.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, but further research is needed.
Chemical Biology: Researchers explore its interactions with biological macromolecules.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
The exact mechanism remains elusive. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are crucial to unravel its effects.
Comparison with Similar Compounds
: Example reference. : Another reference.
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